Calcium borogluconate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calcium borogluconate is a compound formed by the combination of calcium gluconate and boric acid. It is widely used in veterinary medicine, particularly for the treatment of hypocalcemia (milk fever) in livestock such as cows, sheep, and goats. This compound is known for its high solubility in water and its ability to rapidly increase blood calcium levels in animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium borogluconate is synthesized by reacting calcium gluconate with boric acid in an aqueous solution. The typical molar ratio used is 5:1 (calcium gluconate to boric acid). The reaction involves the formation of coordinate covalent bonds between the Lewis acidic boron atom in boric acid and the Lewis basic oxygen atoms of the gluconate ion .

Industrial Production Methods: In industrial settings, the preparation of this compound involves dissolving calcium gluconate and boric acid in purified water, followed by a sealed boiling dissolving method to ensure complete reaction and high stability of the final product. The solution is then filtered and sterilized for veterinary use .

Chemical Reactions Analysis

Types of Reactions: Calcium borogluconate primarily undergoes dissolution and ionization reactions in aqueous solutions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

Reagents: Calcium gluconate, boric acid, purified water.

Conditions: Aqueous solution, controlled temperature, and pH.

Major Products Formed: The primary product formed is this compound itself, which dissociates into calcium ions and borogluconate ions in solution .

Scientific Research Applications

Calcium borogluconate has several applications in scientific research and industry:

Veterinary Medicine: It is extensively used to treat hypocalcemia in livestock, ensuring rapid recovery by increasing blood calcium levels

Biological Research: Studies have explored its effects on serum calcium, phosphorus, and magnesium levels in animals, particularly postpartum cows.

Industrial Applications: It is used in the formulation of veterinary drugs and supplements due to its high bioavailability and stability.

Mechanism of Action

Calcium borogluconate works by rapidly increasing the calcium levels in the blood. The calcium ions are essential for various physiological functions, including nerve impulse transmission, muscle contraction, and blood coagulation. The compound dissociates in the bloodstream, releasing calcium ions that are readily absorbed and utilized by the body .

Comparison with Similar Compounds

Calcium Gluconate: Similar in composition but less soluble and slower in action compared to calcium borogluconate.

Calcium Chloride: More effective at quickly raising ionized plasma calcium levels but can cause irritation and adverse effects if not administered properly.

Calcium Aspartate: Provides slower and less reliable increases in blood calcium levels compared to this compound.

Uniqueness: this compound is unique due to its high solubility, rapid action, and stability in aqueous solutions. It offers a reliable and efficient means of treating hypocalcemia in livestock, making it a preferred choice in veterinary medicine .

Properties

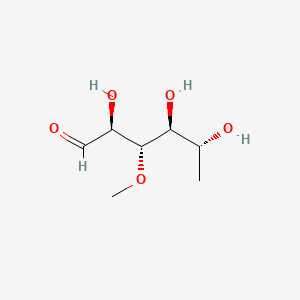

CAS No. |

5743-34-0 |

|---|---|

Molecular Formula |

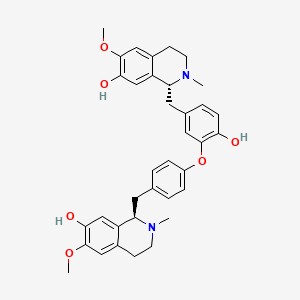

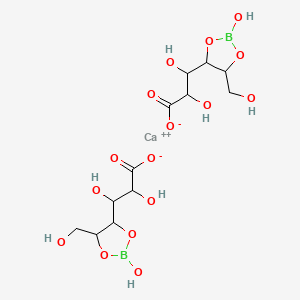

C12H20B2CaO16 |

Molecular Weight |

482.0 g/mol |

IUPAC Name |

calcium;2,3-dihydroxy-3-[2-hydroxy-5-(hydroxymethyl)-1,3,2-dioxaborolan-4-yl]propanoate |

InChI |

InChI=1S/2C6H11BO8.Ca/c2*8-1-2-5(15-7(13)14-2)3(9)4(10)6(11)12;/h2*2-5,8-10,13H,1H2,(H,11,12);/q;;+2/p-2 |

InChI Key |

SSKRIDIHZLFJCG-UHFFFAOYSA-L |

SMILES |

B1(OC(C(O1)C(C(C(=O)[O-])O)O)CO)O.B1(OC(C(O1)C(C(C(=O)[O-])O)O)CO)O.[Ca+2] |

Isomeric SMILES |

B1(O[C@@H]([C@@H](O1)[C@@H]([C@H](C(=O)[O-])O)O)CO)O.B1(O[C@@H]([C@@H](O1)[C@@H]([C@H](C(=O)[O-])O)O)CO)O.[Ca+2] |

Canonical SMILES |

B1(OC(C(O1)C(C(C(=O)[O-])O)O)CO)O.B1(OC(C(O1)C(C(C(=O)[O-])O)O)CO)O.[Ca+2] |

Related CAS |

87-46-7 (Parent) |

Synonyms |

orogluconate borogluconate, calcium salt calcium borogluconate |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[2-(2-chlorophenoxy)ethyl]-2-benzimidazolyl]acetamide](/img/structure/B1218683.png)

![2-(2-furanyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1218684.png)

![1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-phenylurea](/img/structure/B1218685.png)

![1H-Imidazo[1,2-b]pyrazole](/img/structure/B1218700.png)